N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-19(10-13-6-2-3-7-14(13)11-19)12-21-17(23)18(24)22-16-9-5-4-8-15(16)20/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMMDZOISPCDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethanediamide Derivatives Targeting HIV gp120
Compound 0LL (PDB: 4DKP):
- Structure: N-[(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide.
- Key Differences: Aromatic Substituent: 4-Chloro-3-fluorophenyl vs. 2-fluorophenyl in the target compound. Indenyl Substituent: Amino group vs. methoxy group.
Compound 0LM (PDB: 4DKO):
- Structure: N-(4-Chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide.
- Key Differences:
- Indenyl Replacement: A pentamethylpiperidinyl group replaces the dihydroindenylmethyl moiety.
Ethanediamides with Diverse Substituents
- Structure: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide.
- Key Differences:
- Aromatic Substituent: 3-Trifluoromethylphenyl vs. 2-fluorophenyl.
- Indenyl Replacement: A methyl-indolyl-piperidinyl group replaces the methoxy-dihydroindenylmethyl.
- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indolyl-piperidinyl moiety may confer distinct receptor-binding profiles, likely targeting CNS receptors (e.g., AMPA modulators as in ) .
Non-Ethanediamide Fluorophenyl Derivatives
- Structure: 4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl.
- Key Differences:
- Core Structure: Ethanamine vs. ethanediamide.
- Substituents: Dimethoxy-benzene and fluorophenylmethyl groups.
- Impact: The ethanamine backbone and dimethoxy substitution suggest activity as a serotonin receptor agonist (common in NBOMe/NBOH compounds), whereas the ethanediamide core in the target compound may favor protease or kinase interactions .
Structural and Functional Analysis Table
Key Research Findings
- Substituent Effects:
- Core Structure Impact:
- Ethanediamides (e.g., target compound, 0LL) are prioritized for protein-targeted therapies, while ethanamines (e.g., 25C-NBF) are common in neurotransmitter modulation .
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